1-Oxaspiro[4.7]dodecan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.7]dodecan-2-ylmethanol is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
The synthesis of 1-Oxaspiro[4.7]dodecan-2-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1-Oxaspiro[4.7]dodecan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Oxaspiro[4.7]dodecan-2-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.7]dodecan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure may also play a role in its mechanism of action by providing a rigid framework that affects its binding to molecular targets .
Comparison with Similar Compounds
1-Oxaspiro[4.7]dodecan-2-ylmethanol can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[4.5]decane-2-ylmethanol: A similar compound with a smaller ring system.
1-Oxaspiro[5.7]tridecan-2-ylmethanol: A compound with a larger ring system.
1-Oxaspiro[4.7]dodecan-2-ylmethanamine: A compound with an amine group instead of a hydroxymethyl group.
These compounds share structural similarities but differ in ring size and functional groups, which can influence their chemical reactivity and applications .
Properties
IUPAC Name |
1-oxaspiro[4.7]dodecan-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11,13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYJNUGUADPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.